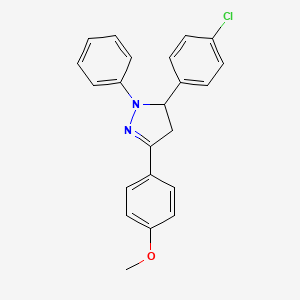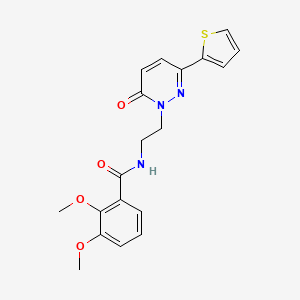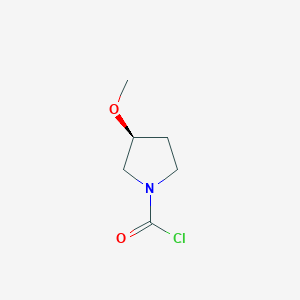
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 2171803-16-8 . It has a molecular weight of 190.72 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride . The InChI code is 1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 190.72 .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Substituted Derivatives
The development of methods for synthesizing N-substituted derivatives is crucial in medicinal chemistry for creating novel compounds with potential therapeutic applications. For instance, Han et al. (2010) developed a microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using a one-pot reaction that offers operational simplicity and increased safety (Han et al., 2010). This methodology could potentially be adapted for synthesizing derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride.
Intramolecular Reactions
Intramolecular reactions utilizing cyclopropyl groups have been explored for the synthesis of complex molecules. Brosius et al. (1999) reported the use of a nitrogen-bound silicon tether in an intramolecular Diels−Alder reaction, showcasing a strategy for constructing cyclic compounds (Brosius et al., 1999). Techniques like these could be of interest for modifying or synthesizing analogs of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride for research purposes.
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions are a fundamental part of organic synthesis, including the synthesis of pharmaceuticals. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method that could potentially be applicable to the synthesis or modification of compounds like 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Lifchits & Charette, 2008).
Copper-promoted N-cyclopropylation
Copper-promoted N-cyclopropylation reactions offer a pathway to introduce cyclopropyl groups into aromatic and aliphatic amines, potentially allowing for the synthesis of analogs or derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride with varied biological activities. Bénard et al. (2010) demonstrated this method, highlighting its applicability in the synthesis of N-cyclopropyl derivatives with good to excellent yields (Bénard et al., 2010).
Protecting Groups for Amines
The development and application of protecting groups for amines are essential in multi-step organic syntheses, especially for pharmaceuticals. Snider and Wright (2011) introduced the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines, offering a strategy that could be relevant for the synthesis or modification of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Snider & Wright, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOMZGVHTJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)
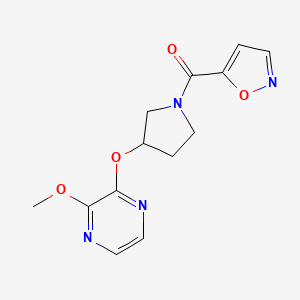
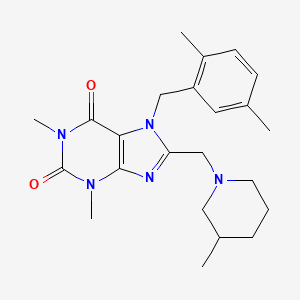
![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)


![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)
